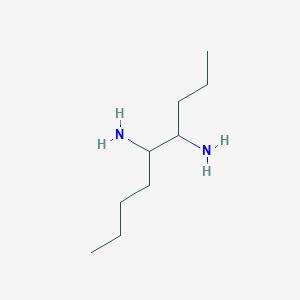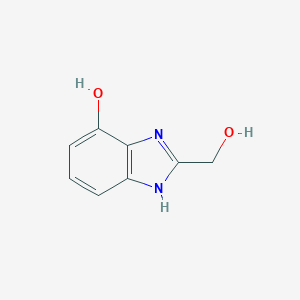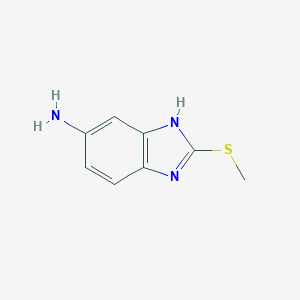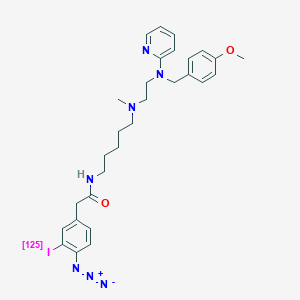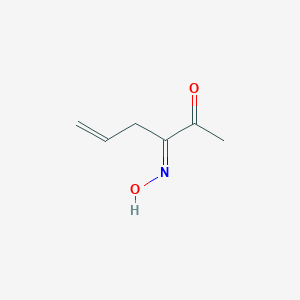
(3E)-3-hydroxyiminohex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-hydroxyiminohex-5-en-2-one, also known as oxime ketene, is a versatile compound with potential applications in various scientific fields. Its unique chemical structure and properties make it a promising candidate for use in biochemical and physiological research. In
Mecanismo De Acción
(3E)-3-hydroxyiminohex-5-en-2-one can undergo various chemical reactions, such as nucleophilic addition, cycloaddition, and rearrangement. These reactions are dependent on the chemical environment and the presence of other functional groups. In biological systems, (3E)-3-hydroxyiminohex-5-en-2-one can interact with enzymes and proteins through covalent bonding or non-covalent interactions, such as hydrogen bonding and π-π stacking. The mechanism of action of (3E)-3-hydroxyiminohex-5-en-2-one is dependent on the specific biological system and the chemical environment.
Efectos Bioquímicos Y Fisiológicos
(3E)-3-hydroxyiminohex-5-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3E)-3-hydroxyiminohex-5-en-2-one can inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. It can also modulate the expression of genes involved in oxidative stress and inflammation. In vivo studies have shown that (3E)-3-hydroxyiminohex-5-en-2-one can have neuroprotective and anti-inflammatory effects in animal models of neurodegenerative diseases and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3E)-3-hydroxyiminohex-5-en-2-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it can be easily modified to introduce other functional groups for specific applications. It also has a unique chemical structure and properties that make it a versatile tool for biochemical and physiological research. However, (3E)-3-hydroxyiminohex-5-en-2-one also has some limitations, such as its potential toxicity and instability under certain conditions. Careful consideration should be given to the appropriate concentration and experimental conditions for its use in lab experiments.
Direcciones Futuras
There are several future directions for the use of (3E)-3-hydroxyiminohex-5-en-2-one in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases and inflammation. (3E)-3-hydroxyiminohex-5-en-2-one can also be used as a tool for the study of protein-ligand interactions and enzyme kinetics. Additionally, the synthesis and modification of (3E)-3-hydroxyiminohex-5-en-2-one can be optimized for specific applications, such as the development of fluorescent probes for the detection of reactive oxygen species in biological systems. Further research is needed to fully understand the potential applications and limitations of (3E)-3-hydroxyiminohex-5-en-2-one in scientific research.
Métodos De Síntesis
(3E)-3-hydroxyiminohex-5-en-2-one can be synthesized through the reaction of an α,β-unsaturated ketone with hydroxylamine. This reaction results in the formation of an (3E)-3-hydroxyiminohex-5-en-2-one ketene, which can be isolated and purified through various methods such as column chromatography, recrystallization, or distillation. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reactant ratio.
Aplicaciones Científicas De Investigación
(3E)-3-hydroxyiminohex-5-en-2-one has been used in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It can be used as a building block for the synthesis of complex organic molecules, such as β-lactams and pyridines. In biochemistry and pharmacology, (3E)-3-hydroxyiminohex-5-en-2-one has been used as a versatile tool for the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It can also be used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Propiedades
Número CAS |
122277-29-6 |
|---|---|
Nombre del producto |
(3E)-3-hydroxyiminohex-5-en-2-one |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(3E)-3-hydroxyiminohex-5-en-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3/b7-6+ |
Clave InChI |
LQOJNPVYPMXTIL-VOTSOKGWSA-N |
SMILES isomérico |
CC(=O)/C(=N/O)/CC=C |
SMILES |
CC(=O)C(=NO)CC=C |
SMILES canónico |
CC(=O)C(=NO)CC=C |
Sinónimos |
5-Hexene-2,3-dione, 3-oxime, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



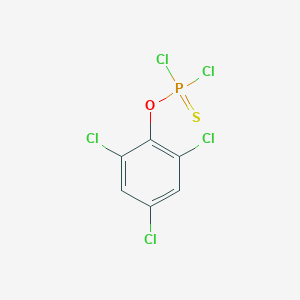

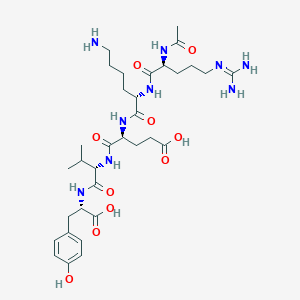
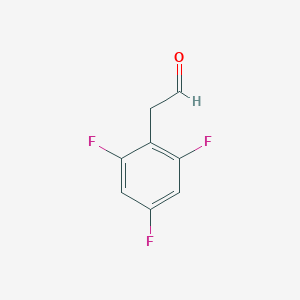
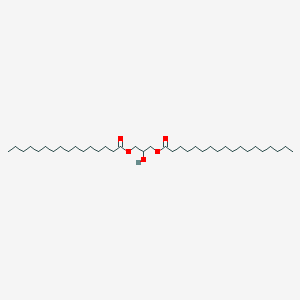
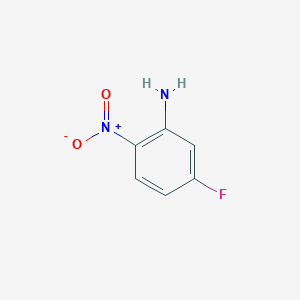


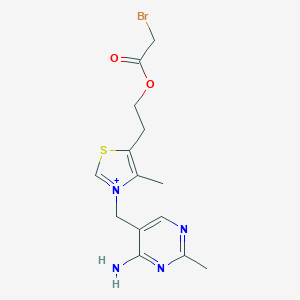
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
